S,S'-Butanediyldi-L-Cysteine: Chemical Properties, Synthesis, and Applications in Biomarker Discovery and Peptide Engineering
S,S'-Butanediyldi-L-Cysteine: Chemical Properties, Synthesis, and Applications in Biomarker Discovery and Peptide Engineering
Executive Summary & Core Rationale
S,S'-Butanediyldi-L-cysteine (CAS: 50727-80-5) is a highly stable, bis-alkylated amino acid derivative characterized by two cysteine residues covalently cross-linked via a 1,4-butanediyl thioether bridge[1][2][3]. In modern biochemistry and drug development, this compound serves a dual, high-impact role. First, it acts as a critical dosimetric biomarker for exposure to the myeloablative alkylating agent busulfan (1,4-butanediol dimethanesulfonate)[4][5]. Second, it is actively utilized in peptide engineering as a conformational constraint ("peptide staple") to induce alpha-helical structures, thereby increasing the target affinity and proteolytic stability of peptide therapeutics[6].
This technical guide details the chemical properties, mechanistic pathways of formation, and validated experimental workflows for synthesizing and characterizing S,S'-butanediyldi-L-cysteine.
Chemical Properties & Molecular Characteristics
Unlike native disulfide bonds, which are highly susceptible to reduction in the cytosolic environment, the thioether linkages in S,S'-butanediyldi-L-cysteine are chemically inert under physiological conditions. This stability makes the 1,4-butanediyl linker an ideal candidate for irreversible peptide stapling.
Table 1: Quantitative Data & Physicochemical Properties
| Parameter | Specification |
| Chemical Name | S,S'-Butanediyldi-L-cysteine |
| CAS Registry Number | 50727-80-5 |
| Molecular Formula | C10H20N2O4S2 |
| Molecular Weight | 296.41 g/mol |
| Monoisotopic Mass | 296.086 Da |
| Linker Chain Length | 4 Carbons (1,4-butanediyl) |
| Bond Type | Thioether (C-S-C) |
| Primary Target Residue | L-Cysteine (Sulfhydryl group) |
Mechanistic Pathways of Formation
The formation of the S,S'-butanediyldi-L-cysteine linkage occurs via two primary mechanistic pathways depending on the applied context:
Pathway A: Directed Peptide Stapling (In Vitro Synthesis)
In synthetic peptide engineering, the cross-link is deliberately formed using 1,4-dihalobutanes (e.g., 1,4-dibromobutane). The reaction proceeds via a classical
Pathway B: Busulfan-Mediated Alkylation (In Vivo/Proteomic Adducts)
Busulfan is a bifunctional alkylating agent. When it interacts with the catalytic cysteines of redoxins (such as glutaredoxin or thioredoxin), it forms an initial mono-alkylated adduct. This intermediate rapidly undergoes intramolecular cyclization to form a highly reactive S-tetrahydrothiophenium (THT) intermediate. From here, the pathway bifurcates: it can either undergo
Reaction pathways for the formation of S,S'-butanediyldi-L-cysteine via direct alkylation or busulfan.
Experimental Workflow: Synthesis and Self-Validating Isolation
To synthesize S,S'-butanediyldi cross-links within a target peptide, the following protocol must be strictly adhered to. As an application scientist, I have designed this workflow to be a self-validating system —meaning the success of the protocol is definitively proven by built-in mass spectrometry checkpoints.
Step-by-Step Methodology
Step 1: Reagent Preparation & Reduction
-
Action: Dissolve the target peptide (containing two cysteine residues at
positions) to a 1 mM concentration in degassed 100 mM ammonium bicarbonate buffer. Add 5 mM and incubate for 30 minutes at room temperature[8]. -
Causality: Native cysteines rapidly oxidize to form disulfide bridges. TCEP is selected over traditional reducing agents like Dithiothreitol (DTT) because it is a phosphine, not a thiol. Thiol-based reducing agents would act as competing nucleophiles against the alkylating agent, quenching the reaction and destroying the yield.
Step 2: pH Optimization
-
Action: Ensure the buffer remains strictly at pH 8.5.
-
Causality: The sulfhydryl group of L-cysteine has a
of approximately 8.3. Maintaining the pH slightly above this threshold ensures that a significant fraction of the molecules exists as the highly nucleophilic thiolate anion ( ), which is required to drive the reaction efficiently without causing widespread hydrolysis of the alkyl halide.
Step 3: Bis-Alkylation
-
Action: Add 0.8 molar equivalents of 1,4-dibromobutane (dissolved in DMF) dropwise to the solution. Stir for 3 hours at 37°C.
-
Causality: Using slightly less than 1.0 molar equivalent prevents the oversaturation of the alkylating agent, which would otherwise drive the reaction toward two separate mono-alkylation events rather than the desired intramolecular bis-alkylation (cross-linking).
Step 4: Reaction Quenching
-
Action: Quench the reaction by adding 1% trifluoroacetic acid (TFA) to lower the pH to < 3.0.
-
Causality: Dropping the pH protonates the remaining thiolate anions back to inert thiols, instantly halting further
activity and preventing off-target alkylation of lysine or histidine residues.
Step 5: Self-Validation via LC-MS/MS
-
Action: Analyze the desalted product using Liquid Chromatography-Tandem Mass Spectrometry.
-
Causality: The reaction is validated by observing specific mass shifts. The cross-linking of two cysteines via a 1,4-butanediyl group replaces two protons with a
chain, resulting in a precise +54.08 Da mass shift relative to the reduced starting material.
Table 2: LC-MS/MS Diagnostic Mass Shifts for Validation
| Alkylation State | Chemical Addition | Net Mass Shift (Da) | Diagnostic Indicator |
| Unmodified (Reduced) | None | 0.00 | Starting material |
| Mono-alkylated | +135.00 | Incomplete reaction. Note: Will present as a 1:1 isotopic doublet at +135/+137 Da due to | |
| Bis-alkylated (Target) | +54.08 | Successful S,S'-butanediyldi formation | |
| Dehydroalanine | -33.99 | Busulfan-induced |
Applications in Drug Development
Biomarker for Busulfan Pharmacokinetics
Busulfan is heavily metabolized via glutathione conjugation, which eventually degrades into cysteine S-conjugates[9][10]. The detection of S,S'-butanediyldi-L-cysteine cross-links in serum proteins (such as human serum albumin or redoxins) serves as a highly stable, long-term dosimetric biomarker. Quantifying this adduct allows clinicians to monitor the exact myeloablative dose delivered to a patient prior to hematopoietic stem cell transplantation, preventing fatal systemic toxicity[4].
Peptide Therapeutics and Conformational Restriction
Linear peptides often suffer from poor target affinity and rapid proteolytic degradation. By introducing two cysteine residues and cross-linking them with 1,4-dibromobutane, researchers force the peptide into a rigid alpha-helical conformation[6]. The S,S'-butanediyldi thioether linkage is impervious to reduction in the bloodstream, making it vastly superior to native disulfide bonds for the development of next-generation peptide drugs targeting intracellular protein-protein interactions.
References
-
Hale, J. E., Butler, J. P., Gelfanova, V., You, J.-S., & Knierman, M. D. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. URL:[Link]
-
Jo, H., Mezo, A. R., Carlson, K. E., Katzenellenbogen, J. A., & DeGrado, W. F. (2012). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Biopolymers, 98(6), 552-561. URL:[Link]
-
Knudsen, G. M., & Chalker, J. M. (2016). The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins. Biochemistry, 55(33), 4720-4730. URL:[Link]
-
Erve, J. C., et al. (2010). Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction. Drug Metabolism and Disposition, 38(11), 1910-1916. URL:[Link]
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